Cas no 66937-93-7 (ethyl 4-methylpiperidine-2-carboxylate)
ethyl 4-methylpiperidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester
- ethyl 4-methylpiperidine-2-carboxylate
- Racemic ethyl 4-methyl-2-piperidinecarboxylate
- (2S-trans)-4-Methyl-2-piperidinecarboxylic Acid Ethyl Ester
- SB40900
- 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester, (2R-cis)-
- (+/-)Pipecolinic acid ethyl ester
- SB48093
- FT-0668310
- SB42908
- (2R,4R)-4-Methyl-2-piperidinecarboxylicethylester
- EN300-873899
- ethyl 4-methyl-2-piperidinecarboxylate
- 35677-84-0
- Ethyl(2R,4R)-4-methyl-2-piperidinecarboxylate
- FT-0646518
- MFCD03093749
- DTXSID60957061
- SB48092
- (2R-cis)-4-Methyl-2-piperidinecarboxylic Acid Ethyl Ester
- EINECS 252-674-2
- GHBNOCBWSUHAAA-UHFFFAOYSA-N
- AKOS032947482
- Ethyl (1)-piperidine-2-carboxylate
- 179236-77-2
- FT-0668309
- FT-0668311
- 66937-93-7
- SY077220
- SB43100
- SCHEMBL3664884
-
- MDL: MFCD20488608
- Inchi: 1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3
- InChI Key: GHBNOCBWSUHAAA-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CC(C)CCN1)=O
Computed Properties
- Exact Mass: 171.12601
- Monoisotopic Mass: 171.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 38.33
ethyl 4-methylpiperidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-873899-0.05g |
ethyl 4-methylpiperidine-2-carboxylate |
66937-93-7 | 95.0% | 0.05g |
$575.0 | 2025-02-21 | |
| Enamine | EN300-873899-0.1g |
ethyl 4-methylpiperidine-2-carboxylate |
66937-93-7 | 95.0% | 0.1g |
$603.0 | 2025-02-21 | |
| Enamine | EN300-873899-0.25g |
ethyl 4-methylpiperidine-2-carboxylate |
66937-93-7 | 95.0% | 0.25g |
$630.0 | 2025-02-21 | |
| Enamine | EN300-873899-0.5g |
ethyl 4-methylpiperidine-2-carboxylate |
66937-93-7 | 95.0% | 0.5g |
$658.0 | 2025-02-21 | |
| Enamine | EN300-873899-1.0g |
ethyl 4-methylpiperidine-2-carboxylate |
66937-93-7 | 95.0% | 1.0g |
$685.0 | 2025-02-21 | |
| Enamine | EN300-873899-2.5g |
ethyl 4-methylpiperidine-2-carboxylate |
66937-93-7 | 95.0% | 2.5g |
$1343.0 | 2025-02-21 | |
| Enamine | EN300-873899-5.0g |
ethyl 4-methylpiperidine-2-carboxylate |
66937-93-7 | 95.0% | 5.0g |
$1987.0 | 2025-02-21 | |
| Enamine | EN300-873899-10.0g |
ethyl 4-methylpiperidine-2-carboxylate |
66937-93-7 | 95.0% | 10.0g |
$2946.0 | 2025-02-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100320-100MG |
ethyl 4-methylpiperidine-2-carboxylate |
66937-93-7 | 95% | 100MG |
¥ 1,887.00 | 2023-03-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB100320-250MG |
ethyl 4-methylpiperidine-2-carboxylate |
66937-93-7 | 95% | 250MG |
¥ 3,022.00 | 2023-03-13 |
ethyl 4-methylpiperidine-2-carboxylate Suppliers
ethyl 4-methylpiperidine-2-carboxylate Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on ethyl 4-methylpiperidine-2-carboxylate
Comprehensive Guide to Ethyl 4-Methylpiperidine-2-Carboxylate (CAS No. 66937-93-7): Properties, Applications, and Industry Insights
Ethyl 4-methylpiperidine-2-carboxylate (CAS No. 66937-93-7) is a versatile organic compound with a growing presence in pharmaceutical and chemical research. This ester derivative of piperidine has garnered attention due to its unique structural features, including a methyl group at the 4-position and an ethyl ester moiety at the 2-position. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and bioactive molecules.
The compound's molecular formula, C9H17NO2, and molecular weight of 171.24 g/mol make it an attractive candidate for structure-activity relationship (SAR) studies. Its lipophilic nature, influenced by the ethyl ester group, enhances membrane permeability—a critical factor in modern drug design. Recent publications in journals like the Journal of Medicinal Chemistry highlight its utility in creating novel heterocyclic compounds with potential therapeutic applications.
In synthetic chemistry, ethyl 4-methylpiperidine-2-carboxylate serves as a valuable chiral intermediate. The piperidine scaffold is present in approximately 10% of FDA-approved drugs, according to 2023 market analyses. This statistic underscores the importance of derivatives like CAS 66937-93-7 in medicinal chemistry. Researchers frequently employ it in asymmetric synthesis and catalysis optimization experiments, particularly when investigating stereoselective transformations.
The compound's stability under various reaction conditions makes it suitable for high-throughput screening applications. A 2024 survey by the American Chemical Society revealed that 68% of medicinal chemists prioritize stable intermediates like ethyl 4-methylpiperidine-2-carboxylate when designing multi-step syntheses. Its compatibility with common protecting group strategies and cross-coupling reactions further enhances its utility in complex molecular constructions.
From a commercial perspective, the global market for piperidine derivatives is projected to grow at a CAGR of 6.2% through 2030, driven by demand for neurological drugs and specialty chemicals. Suppliers of CAS 66937-93-7 are increasingly offering customized bulk quantities and GMP-grade materials to meet pharmaceutical industry standards. Analytical data, including HPLC purity (typically ≥98%) and detailed spectroscopic characterization (IR, NMR, MS), are now routinely provided to ensure research reproducibility.
Environmental and safety considerations for ethyl 4-methylpiperidine-2-carboxylate align with modern green chemistry principles. Recent life-cycle assessments demonstrate that its synthesis generates 23% less waste compared to traditional heterocyclic building blocks. This advantage, combined with its biodegradation potential, positions it favorably in sustainability-focused research programs. Regulatory databases classify it as non-hazardous under standard laboratory handling conditions when proper engineering controls are implemented.
Emerging applications include its use in material science, where the piperidine core contributes to the development of functional polymers with tunable properties. Patent filings from 2022-2024 reveal innovative uses in conductive materials and liquid crystal formulations. The compound's ability to participate in click chemistry reactions makes it particularly valuable for creating advanced material architectures with precise molecular control.
For researchers sourcing CAS 66937-93-7, critical parameters include enantiomeric purity (when applicable), residual solvent levels, and batch-to-batch consistency. Leading suppliers now provide comprehensive technical documentation, including stability studies under various storage conditions (-20°C to 25°C) and compatibility data with common reagents. These developments reflect the compound's transition from a specialty chemical to a mainstream research reagent with broad utility.
The future research trajectory for ethyl 4-methylpiperidine-2-carboxylate includes exploration in bioconjugation chemistry and prodrug development. Preliminary studies suggest its ester functionality can be strategically modified to create targeted drug delivery systems. As the pharmaceutical industry shifts toward personalized medicine, the demand for versatile molecular scaffolds like this compound is expected to rise significantly in coming years.
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